3-(3-Methoxy-4-sulfooxyphenyl)prop-2-enoic acid

Descripción

Introduction and Chemical Identity

Nomenclature and Synonyms

IUPAC Designation: (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid

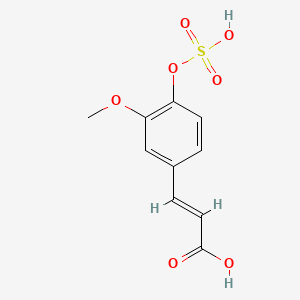

The International Union of Pure and Applied Chemistry designation for this compound is (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid, which precisely describes its structural configuration. The "E" prefix indicates the trans configuration of the double bond in the prop-2-enoic acid chain, representing a critical stereochemical feature that influences the compound's chemical and biological properties. This systematic nomenclature follows established IUPAC conventions for naming organic compounds with both aromatic substitution patterns and geometric isomerism. The designation specifically identifies the 3-methoxy substituent and the 4-sulfooxy group on the phenyl ring, along with the conjugated prop-2-enoic acid side chain that characterizes this hydroxycinnamic acid derivative.

The molecular structure encompasses a phenyl ring bearing two distinct functional groups: a methoxy group (-OCH₃) at the 3-position and a sulfooxy group (-OSO₃H) at the 4-position. These substituents create a unique chemical environment that distinguishes this compound from other hydroxycinnamic acid derivatives. The prop-2-enoic acid moiety features a trans double bond configuration, which is thermodynamically more stable than the cis isomer and represents the predominant form found in biological systems. This structural arrangement contributes to the compound's specific chemical reactivity patterns and biological activity profile.

Propiedades

IUPAC Name |

3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPATWACAAOHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313214 | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86321-29-1 | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86321-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Knoevenagel Condensation

Ferulic acid is synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid. In a representative procedure:

-

Reagents : 4-Methoxybenzaldehyde (6.61 mmol), malonic acid (16.8 mmol), β-alanine (1.12 mmol), pyridine (37.1 mmol).

-

Conditions : The mixture is refluxed for 90 minutes, cooled, and acidified with concentrated HCl to precipitate the product.

-

Purification : The crude product is washed with cold water and recrystallized from absolute ethanol, yielding pure ferulic acid with a melting point of 168–170°C.

This method achieves high purity and is scalable, with yields exceeding 85% under optimized conditions.

The introduction of the sulfate group to ferulic acid’s 4-position is achieved through chemical sulfation. Two validated methods are described below.

Sulfur Trioxide-Trimethylamine Complex Method

A widely cited protocol involves sulfation using sulfur trioxide-trimethylamine (SO₃-TMA) complex:

-

Reagents : Ferulic acid (1 part), SO₃-TMA complex (10 parts), sodium carbonate (12 parts).

-

Conditions : The reaction is conducted in aqueous medium at room temperature for 48 hours. Progress is monitored via TLC (RP-18 WF254, water/methanol 8:2), with sulfated product exhibiting Rf = 0.4–0.6.

-

Workup : The mixture is filtered, acidified with acetic acid, and extracted with ethyl acetate.

-

Purification : Column chromatography (silica gel, methanol/water) yields ferulic acid 4-sulfate with >90% purity.

Table 1: Sulfation Reaction Parameters

| Parameter | Value |

|---|---|

| Reaction Time | 48 hours |

| Temperature | Room temperature |

| Solvent | Water |

| Sulfating Agent | SO₃-TMA complex |

| Yield | Not reported; high purity |

Alternative Sulfation Agents

While SO₃-TMA is predominant, other agents like chlorosulfonic acid have been explored but are less favored due to harsher conditions and lower selectivity.

Industrial and Biotechnological Approaches

Enzymatic Sulfation

Emerging methods employ sulfotransferases for regioselective sulfation. For example:

Table 2: Comparison of Sulfation Methods

| Method | Yield | Selectivity | Scalability |

|---|---|---|---|

| SO₃-TMA complex | High | Moderate | Industrial |

| Enzymatic | Moderate | High | Lab-scale |

Analytical Characterization

Post-synthesis characterization ensures product integrity:

-

HPLC-MS/MS : Confirms molecular ion [M-H]⁻ at m/z 273.0 and fragment ions at m/z 193.0 (loss of SO₃).

-

¹H NMR : Signals at δ 7.65 (d, J = 16 Hz, H-β), δ 6.95 (s, H-2/H-6), δ 3.90 (s, OCH₃).

Challenges and Optimization

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido ferúlico 4-sulfato puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en ácido ferúlico.

Sustitución: Los grupos sulfato pueden ser sustituidos por otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Reactivos como los haluros de alquilo pueden facilitar las reacciones de sustitución.

Productos Principales:

Oxidación: Quinonas y otros derivados oxidativos.

Reducción: Ácido ferúlico.

Sustitución: Diversos derivados del ácido ferúlico sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Research indicates that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing various diseases associated with oxidative damage.

Biochemical Studies

The compound is utilized in biochemical research to study various metabolic pathways:

- Metabolism Studies : It is a known metabolite of dihydroferulic acid, which plays a role in understanding the metabolic pathways of phenolic compounds in humans .

- Cellular Mechanisms : Studies have shown that (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid interacts with various cellular pathways, influencing cell proliferation and apoptosis, particularly in cancer cells.

Skin Care Formulations

The compound is increasingly used in cosmetic formulations due to its beneficial properties:

- UV Protection : Its antioxidant properties contribute to UV protection, making it a valuable ingredient in sunscreens and other skin care products aimed at preventing photoaging.

- Skin Brightening Agents : The sulfonate group enhances its solubility and stability, allowing it to be incorporated into formulations targeting hyperpigmentation and uneven skin tone.

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Pharmacology | Anti-inflammatory treatments | Inhibition of cytokines |

| Antioxidant therapies | Scavenging of free radicals | |

| Biochemistry | Metabolic pathway studies | Interaction with metabolic enzymes |

| Cosmetic Science | UV protection in sunscreens | Antioxidant activity |

| Skin brightening products | Inhibition of melanin synthesis |

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Inflammation, (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid was shown to reduce inflammation markers in human cell lines exposed to inflammatory stimuli. The results indicated a significant decrease in interleukin levels, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Cosmetic Formulation

A formulation study highlighted the effectiveness of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid as a skin brightening agent. Participants using a cream containing this compound showed a noticeable reduction in hyperpigmentation after eight weeks, demonstrating its efficacy in cosmetic applications .

Mecanismo De Acción

El mecanismo de acción del ácido ferúlico 4-sulfato implica su interacción con diversos objetivos moleculares y vías:

Vasodilatación: Provoca la relajación de las arterias al modular la vía del óxido nítrico y reducir el estrés oxidativo.

Actividad Antioxidante: Elimina las especies reactivas del oxígeno e inhibe las vías relacionadas con el estrés oxidativo.

Efectos Antiinflamatorios: Reduce la expresión de citoquinas y enzimas proinflamatorias

Comparación Con Compuestos Similares

Key Observations :

- The sulfooxy group in the target compound is rare in natural hydroxycinnamic acids, which typically feature hydroxy or methoxy groups.

- Methoxy groups are electron-donating, while sulfooxy groups are electron-withdrawing, altering electronic distribution and reactivity .

Physicochemical Properties

Solubility:

- Target Compound : Enhanced water solubility due to the polar sulfooxy group, though this may reduce lipid membrane permeability .

- Caffeic/Ferulic Acids : Moderate solubility in water; higher lipophilicity compared to the sulfated derivative .

- Sinapic Acid : Lower solubility than the target compound due to hydrophobic dimethoxy groups .

Stability:

- Caffeic/Ferulic Acids : Prone to cis-trans isomerization under UV light or heat, reducing bioactivity .

Bioactivity

- Antioxidant Capacity: Caffeic and ferulic acids exhibit strong antioxidant activity due to phenolic -OH groups, which donate electrons to neutralize free radicals .

Antimicrobial Effects :

Actividad Biológica

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid, also known as Ferulic Acid 4-O-Sulfate, is a sulfonated phenolic compound derived from ferulic acid. This compound has garnered attention for its diverse biological activities, including anti-inflammatory , antioxidant , and antitumorigenic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : 274.25 g/mol

- CAS Number : 86321-29-1

The compound features a methoxy group and a sulfooxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions.

The biological effects of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid are mediated through various mechanisms:

-

Anti-inflammatory Activity :

- The compound inhibits the activation of Toll-like receptor 2 (TLR2), leading to reduced production of pro-inflammatory cytokines in human immune cells.

- It modulates the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.

-

Antioxidant Properties :

- Exhibits potential in scavenging free radicals, thus protecting cells from oxidative stress, which is linked to various chronic diseases.

-

Antitumorigenic Effects :

- In vitro studies have shown that it can suppress the growth and migration of breast cancer cells, indicating its potential as a chemopreventive agent for individuals at high risk of breast cancer recurrence.

- Cardiovascular Benefits :

Biological Activities Summary

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid, researchers found that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in human immune cell cultures. This suggests its potential use in managing inflammatory diseases.

Case Study 2: Antitumorigenic Properties

Another investigation focused on the effects of this compound on breast cancer cells. Results indicated that (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent against breast cancer.

Comparison with Similar Compounds

To understand the uniqueness of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ferulic Acid | Parent compound; lacks sulfonate group | Strong antioxidant properties |

| Caffeic Acid | Contains alkene and hydroxyl groups | Exhibits stronger antioxidant properties |

| Gallic Acid | Contains multiple hydroxyl groups | Known for strong antimicrobial activity |

This comparison illustrates how (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid is distinct due to its specific functional groups that enhance its biological activities.

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

- Answer: Systematic modifications:

- Methoxy → Ethoxy: Assess steric effects on target binding.

- Sulfonate → Phosphate: Compare ionic interactions in enzymatic pockets.

- E→Z Isomerism: Evaluate conformational rigidity via NOESY NMR. SAR data for analogs like (E)-3-(4-hydroxyphenyl)prop-2-enoic acid provide benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.